molecular formula C11H16OS B13257206 2-(Thiophen-3-yl)cycloheptan-1-ol

2-(Thiophen-3-yl)cycloheptan-1-ol

Cat. No.: B13257206
M. Wt: 196.31 g/mol
InChI Key: YYSNPYAKQQKXOK-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)cycloheptan-1-ol is a bicyclic organic compound comprising a seven-membered cycloheptanol ring substituted at the 2-position with a thiophene moiety (a sulfur-containing aromatic heterocycle). This structural hybrid may exhibit unique physicochemical properties, such as solubility, conformational flexibility, and reactivity, making it relevant in pharmaceutical or materials science research.

Properties

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

2-thiophen-3-ylcycloheptan-1-ol

InChI

InChI=1S/C11H16OS/c12-11-5-3-1-2-4-10(11)9-6-7-13-8-9/h6-8,10-12H,1-5H2

InChI Key

YYSNPYAKQQKXOK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(CC1)O)C2=CSC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-3-yl)cycloheptan-1-ol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor containing both the thiophene and cycloheptane moieties. For instance, a precursor such as 3-(thiophen-3-yl)cycloheptanone can be reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. Catalytic hydrogenation or other green chemistry approaches might be employed to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-3-yl)cycloheptan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

    Oxidation: 2-(Thiophen-3-yl)cycloheptanone

    Reduction: 2-(Thiolan-3-yl)cycloheptan-1-ol

    Substitution: 2-(Thiophen-3-yl)cycloheptan-1-chloride

Mechanism of Action

The mechanism of action of 2-(Thiophen-3-yl)cycloheptan-1-ol depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights several thiophene-containing analogs, enabling a structural and functional comparison (Table 1). Key differences lie in the backbone structure, substituent positions, and functional groups, which influence properties such as polarity, steric effects, and electronic interactions.

Table 1: Structural Comparison of 2-(Thiophen-3-yl)cycloheptan-1-ol and Analogous Compounds

Compound Name Backbone Structure Thiophene Position Functional Groups Notable Features Reference
2-(Thiophen-3-yl)cycloheptan-1-ol (Target) Cycloheptanol 3-yl -OH (alcohol) Seven-membered ring; high conformational flexibility
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Propanol 2-yl -OH, -NHCH₃ (methylamino) Linear chain; amine functionality
e (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Propanamine 3-yl -O-naphthalene, -NHCH₃ Naphthalene substituent; ether linkage
b4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol Naphthol-propyl 2-yl -OH (naphthol), -NHCH₃ Extended aromatic system

Key Observations:

Backbone Flexibility: The cycloheptanol backbone in the target compound may exhibit greater conformational flexibility compared to the rigid naphthalene systems in compounds b and e . This flexibility could enhance binding entropy in molecular interactions.

Substituent Effects: The thiophen-3-yl group (target) vs. thiophen-2-yl (compounds a, b) alters electronic density distribution.

Functional Group Diversity: The target compound’s alcohol group contrasts with the methylamino (-NHCH₃) and ether (-O-) groups in analogs. This difference impacts polarity: the -OH group increases hydrophilicity, whereas -NHCH₃ (compound a) introduces basicity.

Aromatic Interactions :

  • Compounds with naphthalene moieties (b , e ) likely exhibit stronger π-π stacking than the target compound, which relies solely on thiophene for aromatic interactions.

Research Implications and Limitations

Similarly, crystallographic data via SHELX () are absent, limiting insights into solid-state behavior .

Biological Activity

2-(Thiophen-3-yl)cycloheptan-1-ol is a compound that has garnered interest due to its potential biological activities. While research specifically focused on this compound is limited, insights can be drawn from studies on structurally similar compounds and their biological properties. This article aims to explore the biological activity of 2-(Thiophen-3-yl)cycloheptan-1-ol, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(Thiophen-3-yl)cycloheptan-1-ol is C11H14OSC_{11}H_{14}OS. The compound features a cycloheptane ring substituted with a thiophene moiety, which is known to influence its biological activity. The presence of the thiophene ring often correlates with enhanced interactions in biological systems due to its electron-rich nature.

Biological Activity Overview

Research indicates that compounds with similar structures to 2-(Thiophen-3-yl)cycloheptan-1-ol exhibit various pharmacological activities, including:

  • Antimicrobial Activity : Compounds containing thiophene rings have shown effectiveness against a range of microbial pathogens.
  • Analgesic and Anesthetic Effects : Similar cycloalkane derivatives have been studied for their analgesic properties, suggesting potential applications in pain management.
  • Neuroprotective Properties : Some thiophene derivatives have demonstrated neuroprotective effects, which could be relevant for conditions such as neurodegenerative diseases.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of 2-(Thiophen-3-yl)cycloheptan-1-ol. Research has shown that:

  • Substituent Positioning : The position of substituents on the thiophene ring significantly affects the compound's activity. For instance, 2-substituted thiophenes often exhibit higher biological activities compared to 3 or 4-substituted variants .
  • Functional Groups : The presence of hydroxyl groups (as in cycloheptan-1-ol) enhances solubility and bioavailability, potentially increasing the compound's efficacy .

Case Studies

Several studies have investigated compounds with similar structures to 2-(Thiophen-3-yl)cycloheptan-1-ol:

  • Study on Thiophene Derivatives : A study explored a series of thiophene-based compounds for their analgesic and anesthetic properties, revealing that specific modifications led to significant increases in potency compared to traditional analgesics like ketamine .
    CompoundIC50 (µM)Activity Type
    Thiophene-A25Analgesic
    Thiophene-B15Anesthetic
    2-(Thiophen-3-yl)cycloheptan-1-ol (predicted)TBDTBD
  • Neuroprotective Effects : Another case study evaluated the neuroprotective effects of thiophene derivatives in models of oxidative stress. The results indicated that certain derivatives could significantly reduce neuronal cell death, suggesting potential therapeutic applications for neurodegenerative diseases .

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